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c3,6'-Disinapoyl sucrose

Cat. No.: B10799241
M. Wt: 754.7 g/mol
InChI Key: FHIJMQWMMZEFBL-SCTPVCJWSA-N
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Description

Contextual Significance of Cinnamic Acid Sugar Esters in Plant Metabolomics

Cinnamic acid and its derivatives are fundamental components of the phenylpropanoid pathway in plants, a metabolic route responsible for the biosynthesis of a vast array of phenolic compounds. patsnap.com These compounds, including cinnamic acid sugar esters, are not merely metabolic byproducts but play crucial roles in plant physiology, development, reproduction, and defense. atamanchemicals.com Cinnamic acid sugar ester derivatives (CASEDs) are a class of natural products characterized by one or more phenylacrylic moieties linked to a glycosyl skeleton through ester bonds. nih.gov

The distribution of CASEDs is widespread across numerous plant families, including Polygalaceae, Scrophulariaceae, Liliaceae, and Rosaceae, with a notable concentration in the Polygalaceae family. nih.govresearchgate.net In plant metabolomics, these esters are recognized for their involvement in protecting plants against various biotic and abiotic stresses. They can act as a defense against herbivores, insects, fungi, and bacteria. mdpi.com Furthermore, the accumulation of hydroxycinnamic acids and their derivatives is often a response to environmental stressors, where they contribute to the cellular redox homeostasis and act as signaling molecules to regulate gene expression. mdpi.com Their structural diversity, arising from different sugar cores and variations in the attached cinnamic acid derivatives (e.g., p-coumaric, ferulic, and sinapic acids), makes them a rich area for metabolomic studies. patsnap.commdpi.com

Historical Perspective of the Discovery and Initial Characterization of C3,6'-Disinapoyl Sucrose (B13894)

C3,6'-Disinapoyl sucrose was identified as a major active component isolated from the root of Polygala tenuifolia, a plant known in traditional Chinese medicine as 'Yuan-Zhi'. frontiersin.orgresearchgate.net The isolation and characterization of this and other related compounds from P. tenuifolia have been achieved through various chromatographic and spectroscopic techniques.

Initial studies on the chemical constituents of P. tenuifolia involved solvent extraction followed by separation using column chromatography techniques such as silica (B1680970) gel and Sephadex LH-20. researchgate.net The structural elucidation of the isolated compounds, including this compound, was accomplished through the analysis of spectral data from methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). frontiersin.orgresearchgate.net For instance, the structure of this compound was confirmed by a combination of UV, IR, MS, and NMR spectral analyses. frontiersin.org The application of High-Performance Liquid Chromatography (HPLC) has been instrumental in both the purification and quantification of this compound from plant extracts. researchgate.netsemanticscholar.org

Current Research Paradigms and Emerging Analytical and Mechanistic Investigations for this compound

Contemporary research on this compound is characterized by the use of advanced analytical techniques and in-depth mechanistic studies to understand its biological activities. Modern analytical methods have enabled more precise and rapid characterization of this compound and its metabolites.

Emerging Analytical Techniques:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as Orbitrap MS, has become a powerful tool for the rapid identification and characterization of this compound and its metabolites in biological samples. mdpi.com This technology allows for the positive or tentative identification of metabolites based on accurate mass measurements, characteristic fragmentation patterns, and retention times. mdpi.com UPLC-MS/MS is another advanced technique employed for the simultaneous quantitative analysis of this compound and other bioactive compounds in plant extracts, offering significantly shorter analysis times compared to traditional HPLC methods. researchgate.net

Mechanistic Investigations:

Recent mechanistic studies have focused on the neuroprotective effects of this compound. Research has shown that this compound can activate the cAMP/CREB/BDNF signaling pathway, which is crucial for neuronal survival and plasticity. mdpi.comresearchgate.net The neuroprotective effects are also attributed to the modulation of other signaling pathways, including the MAPK/ERK1/2 and PI3-K cascades. frontiersin.org Furthermore, studies have investigated the in vivo metabolism of this compound, identifying key metabolic pathways such as ester bond cleavage, demethoxylation, and demethylation. mdpi.com Some of the identified metabolites, like the demethoxylated products of this compound, are believed to be active metabolites that can cross the blood-brain barrier and contribute to the observed neuroprotective effects. mdpi.com Research using models like Caenorhabditis elegans has further elucidated its mechanism of action, suggesting it can attenuate neurotoxicity by reducing oxidative stress and regulating autophagy-related genes. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₄H₄₂O₁₉ chemicalbook.comnih.gov
Molecular Weight 754.69 g/mol selleckchem.comchemicalbook.com
Melting Point 129-130 °C chemicalbook.com
Appearance Powder chemicalbook.comchemfaces.com
Color Beige chemicalbook.com
Solubility Soluble in DMSO and methanol (B129727) chemicalbook.com
CAS Number 139891-98-8 chemicalbook.comnih.gov

Table 2: Identified Metabolites of this compound in Animal Models

Metabolite IDProposed IdentificationMetabolic PathwaySource
M0 3,6′-Disinapoyl sucrose (Prototype)- mdpi.com
M1 6′-Sinapoyl sucroseEster bond cleavage mdpi.com
M4 Demethoxide product of DISSDemethoxylation mdpi.com
M14 DISS glycosidic bond rupture productGlycosidic bond cleavage mdpi.com
M19 Demethoxide product of DISSDemethoxylation mdpi.com
- 3′-Myrosinoyl sucroseEster bond cleavage mdpi.com
- Sinapic acidEster bond cleavage mdpi.com

Table 3: Other Compounds Identified in Polygala Species

Compound NameClassSource
Sibiricose A5 Phenylpropanoid Sucrose Ester researchgate.netmdpi.com
Sibiricose A6 Phenylpropanoid Sucrose Ester researchgate.net
Tenuifoliside A Phenylpropanoid Sucrose Ester researchgate.net
Tenuifoliside C Phenylpropanoid Sucrose Ester mdpi.com
Glomeratose Phenylpropanoid Sucrose Ester mdpi.com
Syringin Phenylpropanoid Glycoside mdpi.com
Liriodendrin Lignan Glycoside mdpi.com
Ombuin 3-O-rutinoside Flavonoid Glycoside mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42O19 B10799241 c3,6'-Disinapoyl sucrose

Properties

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[(2S)-4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/t22?,23?,28?,29?,30?,31?,32?,33?,34-/m0/s1

InChI Key

FHIJMQWMMZEFBL-SCTPVCJWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)O[C@]3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O

Origin of Product

United States

Occurrence, Phytochemical Profiling, and Biosynthetic Pathways of C3,6 Disinapoyl Sucrose

Natural Habitat and Distribution of C3,6'-Disinapoyl Sucrose-Producing Organisms (e.g., Polygala tenuifolia)

The occurrence of c3,6'-disinapoyl sucrose (B13894) is intrinsically linked to the distribution of the plants that synthesize it. The family Polygalaceae, to which a primary source plant belongs, is widespread globally, found on every continent except Antarctica and showing the greatest diversity in tropical areas. botanicohub.com

The primary and most studied botanical source of this compound is Polygala tenuifolia Willd., a perennial herb from the Polygalaceae family. selleckchem.comresearchgate.net This plant is commonly known as Yuan-Zhi in traditional Chinese medicine. researchgate.net The native range of Polygala tenuifolia extends from Siberia to China and Korea, where it grows in temperate biomes. kew.org Within China, its distribution includes provinces such as Shanxi, Shaanxi, Hebei, Liaoning, Inner Mongolia, Henan, Jiangsu, Jiangxi, Gansu, Ningxia, Qinghai, and Sichuan. plos.orgnih.gov It is also found in Mongolia and the Russian Federation. nih.gov

While Polygala tenuifolia is the most prominent source, the compound has also been reported in other organisms, including Polygala glomerata. nih.gov The KNApSAcK database, a comprehensive species-metabolite relationship database, also lists Raphanus sativus (radish) and Ruta graveolens (common rue) as organisms containing this compound. knapsackfamily.com

Geographic and environmental factors can influence the distribution and chemical composition of these plants. A study using the Maxent model to predict suitable habitats for P. tenuifolia in China identified precipitation in the warmest quarter, annual mean temperature, and altitude as the top three variables affecting its range. plos.orgnih.gov Such variations can potentially lead to differences in the concentration of active constituents like this compound.

Table 1: Botanical Sources and Geographic Distribution

Botanical Name Family Common Name Native Geographic Range
Polygala tenuifolia Willd. Polygalaceae Yuan-Zhi, Thinleaf Milkwort Siberia, China, Korea, Mongolia, Russian Federation kew.orgplos.orgnih.gov
Polygala glomerata Polygalaceae N/A Reported to contain the compound nih.gov
Raphanus sativus Cruciferae Radish Reported to contain the compound knapsackfamily.com

Research indicates that this compound is not uniformly distributed throughout the plant. It is predominantly isolated from the root of Polygala tenuifolia. selleckchem.comresearchgate.netapexbt.com This localization in the root, a sink tissue, is consistent with the general model of sucrose metabolism and transport in plants. Sucrose, a primary product of photosynthesis, is synthesized in source tissues (primarily leaves) and transported via the phloem to non-photosynthetic sink tissues like roots, stems, and seeds to provide energy and carbon for growth and storage. frontiersin.orgnih.gov

In sugarcane, a well-studied model for sucrose accumulation, the stem's capacity to store sucrose is a limiting factor. nih.gov While the specific regulatory mechanisms in Polygala tenuifolia are less characterized, it is known that the accumulation of secondary metabolites can be tissue-specific. One study observed that higher levels of 3,6'-disinapoyl sucrose were found in P. tenuifolia samples with longer roots, suggesting a correlation between root morphology and compound concentration.

Botanical Sources and Geographic Variations

Advanced Methodologies for the Isolation and Purification of this compound

The extraction and purification of this compound from plant material involve a multi-step process utilizing modern analytical techniques to achieve high purity.

Chromatography is the cornerstone for the isolation and purification of this compound. The general approach involves extracting the compound from the dried roots of Polygala tenuifolia and then subjecting the crude extract to various chromatographic methods for separation. researchgate.netapexbt.com

High-Performance Liquid Chromatography (HPLC) is a principal technique used in the final purification stages. acs.orgresearchgate.net For instance, semipreparative HPLC with a C18 column is a common method for isolating flavonoid glycosides and other phenolic compounds, including sucrose esters. acs.orgresearchgate.net Ion-exchange chromatography (IEX) is another powerful technique for separating sugars and their derivatives on an industrial scale. tkk.fi A Chinese patent details a preparation method that involves initial extraction followed by multiple column chromatography steps, including macroporous resin and silica (B1680970) gel columns, culminating in liquid chromatography to obtain the purified sinapoyl sucrose ester. google.com

Once isolated, the purity and structural integrity of this compound are confirmed using spectroscopic methods. The purity of commercial standards is often reported as greater than 98% or 99%, as determined by HPLC analysis. selleckchem.comchemfaces.com

Structural elucidation relies heavily on a combination of techniques:

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. Ultra-High-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UHPLC–Orbitrap MS) has been used to identify this compound and its metabolites, based on accurate mass measurements and characteristic fragmentation. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and other NMR experiments are used to determine the precise arrangement of atoms within the molecule, confirming the positions of the sinapoyl groups on the sucrose backbone. acs.orgchemfaces.com Certificates of analysis for commercially available this compound confirm its structure through 1H-NMR data. chemfaces.com

Table 2: Analytical Techniques for Isolation and Characterization

Technique Application Purpose
High-Performance Liquid Chromatography (HPLC) Separation & Purity Analysis To separate the compound from complex mixtures and quantify its purity. selleckchem.comresearchgate.net
Column Chromatography (Silica Gel, etc.) Enrichment & Separation Used in the initial stages to fractionate the crude plant extract. researchgate.netgoogle.com
Mass Spectrometry (MS, LC-MS) Structural Elucidation To determine the molecular weight and fragmentation, confirming the compound's identity. nih.govmdpi.com

Chromatographic Techniques for Enrichment and Separation

Elucidation of Proposed Biosynthetic Pathways for this compound

The biosynthesis of this compound is not fully elucidated in a single organism, but it can be proposed by combining knowledge of several well-established metabolic pathways in plants. The molecule is a conjugate of sucrose and sinapic acid, indicating a convergence of primary (sugar) and secondary (phenylpropanoid) metabolism.

The biosynthesis can be broken down into three main parts:

Sucrose Synthesis: Sucrose is a primary product of photosynthesis. byjus.com In the C3 carbon fixation cycle (Calvin cycle), carbon dioxide is converted into sugars. wikipedia.org The synthesis of sucrose itself typically occurs in the cytosol. Glucose-6-phosphate is converted to UDP-glucose, which then reacts with fructose-6-phosphate (B1210287) in a reaction catalyzed by sucrose-phosphate synthase (SPS) to form sucrose-6-phosphate (B12958860). mdpi.com Finally, sucrose-phosphate phosphatase (SPP) removes the phosphate (B84403) group to yield sucrose. mdpi.com This sucrose can then be transported to various plant tissues for energy or storage. frontiersin.org

Sinapic Acid Synthesis (Phenylpropanoid Pathway): Sinapic acid belongs to the class of hydroxycinnamic acids, which are synthesized via the phenylpropanoid pathway. oup.com This pathway begins with the amino acid phenylalanine. Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid. oup.com Subsequently, a series of hydroxylation and methylation steps occur. Cinnamic acid is hydroxylated to p-coumaric acid by cinnamic acid 4-hydroxylase (C4H). oup.com Through further enzymatic reactions involving hydroxylases and O-methyltransferases, p-coumaric acid is converted to ferulic acid and then to sinapic acid. For its subsequent reaction with sucrose, sinapic acid must be activated, typically to its Coenzyme A (CoA) ester, sinapoyl-CoA, by a CoA ligase.

Esterification: The final step is the formation of ester bonds between the sucrose molecule and two molecules of activated sinapic acid (sinapoyl-CoA). This reaction is catalyzed by specific acyltransferases. While the exact enzymes responsible for attaching sinapoyl groups to the 3' position of the fructose (B13574) moiety and the 6 position of the glucose moiety of sucrose in Polygala tenuifolia have not been specifically identified, such enzymes (serine carboxypeptidase-like acyltransferases or BAHD acyltransferases) are known to catalyze similar esterification reactions in the biosynthesis of other plant natural products.

In essence, the plant produces sucrose through its primary metabolism and sinapic acid through its secondary metabolism, and then joins them to form the specialized compound this compound.

Precursor Molecule Identification: Sinapic Acid and Sucrose Derivatives

The biosynthesis of this compound is fundamentally dependent on the availability of two primary precursor molecules: sucrose and sinapic acid.

Sucrose: As a primary product of photosynthesis, sucrose is a central molecule in plant metabolism. frontiersin.org Its synthesis occurs in the cytosol via the action of two key enzymes: sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP). nih.govlibretexts.org SPS catalyzes the reaction between UDP-glucose and fructose 6-phosphate to form sucrose-6-phosphate, which is then dephosphorylated by SPP to yield free sucrose. nih.gov This pool of sucrose serves not only as a transport sugar for energy distribution throughout the plant but also as a substrate for the biosynthesis of numerous secondary metabolites, including this compound.

Sinapic Acid: Sinapic acid is a hydroxycinnamic acid derived from the phenylpropanoid pathway. mdpi.com This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into various phenolic compounds. nih.gov The synthesis of sinapic acid involves key enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and others that lead to the formation of p-coumarate, which is then further modified to produce sinapic acid. oup.com Before it can be esterified to sucrose, sinapic acid must be activated, typically into a high-energy thioester like sinapoyl-CoA or a glucose ester such as 1-O-sinapoyl-β-D-glucose. uoguelph.ca

Enzymatic Steps and Catalytic Mechanisms in Biosynthesis (e.g., glycosyltransferases, esterases)

The assembly of this compound is a multi-step enzymatic process involving the sequential transfer of sinapoyl groups to a sucrose acceptor. While the complete pathway in Polygala tenuifolia has not been fully elucidated, it is hypothesized to proceed through mechanisms similar to those characterized for other sinapate esters in model plants like Arabidopsis thaliana. nih.gov The key enzyme families implicated are UDP-glycosyltransferases (UGTs) and serine carboxypeptidase-like (SCPL) acyltransferases.

The proposed enzymatic steps are:

Activation of Sinapic Acid: Sinapic acid is first activated by a UGT, which transfers glucose from UDP-glucose to sinapic acid, forming the high-energy intermediate 1-O-sinapoyl-β-glucose. This step is catalyzed by a sinapic acid:UDP-glucose glucosyltransferase.

First Acyl Transfer: An initial sinapoyltransferase enzyme likely transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to one of the hydroxyl groups on the sucrose molecule. This creates a mono-sinapoylated sucrose intermediate.

Second Acyl Transfer: A second, distinct sinapoyltransferase acts on the mono-sinapoylated sucrose intermediate. It utilizes another molecule of 1-O-sinapoyl-β-glucose as the acyl donor to transfer the second sinapoyl group to a different position on the sucrose backbone, yielding the final this compound.

In Arabidopsis, an enzyme named 1-O-sinapoylglucose:malate sinapoyltransferase (SMT) catalyzes a similar reaction, transferring a sinapoyl group from 1-O-sinapoylglucose to malate. nih.gov It is highly probable that enzymes from this same SCPL acyltransferase family are responsible for the sinapoylation of sucrose in Polygala. These enzymes utilize a catalytic triad (B1167595) (serine, aspartate, histidine) within their active site to facilitate the acyl transfer reaction.

Transcriptomic and Proteomic Analysis of Biosynthetic Gene Expression

While specific proteomic studies targeting this compound are limited, transcriptomic analyses of Polygala tenuifolia have provided significant insights into the genetic framework underlying its biosynthesis. nih.govnih.gov Through Illumina sequencing and de novo assembly of the P. tenuifolia transcriptome, researchers have identified numerous candidate genes encoding enzymes involved in the phenylpropanoid and other secondary metabolite pathways. nih.gov

Key findings from these transcriptomic studies include:

Identification of Phenylpropanoid Pathway Genes: A substantial number of unigenes encoding all the primary enzymes of the phenylpropanoid pathway have been identified. This includes multiple transcripts for Phenylalanine ammonia-lyase (PAL), 4-coumaroyl:coenzyme A ligase (4CL), and various hydroxylases and methyltransferases required to produce sinapic acid precursors. nih.gov

Candidate Acyltransferases: Researchers have identified candidate genes for UDP-glycosyltransferases (UGTs) and other acyltransferases that are likely responsible for the glucosylation of sinapic acid and its subsequent transfer to sucrose. nih.gov

Co-regulation of Pathways: Transcriptome data reveals that genes within the phenylpropanoid biosynthesis pathway and the starch and sucrose metabolism pathway are often co-regulated, particularly in response to elicitors, indicating a coordinated metabolic network that balances primary and secondary metabolism. bvsalud.org

A study using methyl jasmonate (MeJA) as an elicitor to simulate biotic stress found that a large number of differentially expressed genes (DEGs) in P. tenuifolia seedlings were significantly enriched in the phenylpropanoid biosynthesis and starch and sucrose metabolism pathways, further supporting the link between these processes. bvsalud.org

Table 2: Key Enzyme Classes and Corresponding Genes in this compound Biosynthesis

Enzyme/Protein ClassAbbreviationFunction in PathwayGene Status in P. tenuifoliaReference
Phenylalanine ammonia-lyasePALFirst committed step in phenylpropanoid pathwayMultiple unigenes identified nih.gov
4-coumaroyl:coenzyme A ligase4CLActivation of hydroxycinnamic acidsMultiple unigenes identified nih.gov
UDP-glycosyltransferasesUGTsActivation of sinapic acid (forms sinapoyl-glucose)Candidate genes identified nih.gov
Sinapoyltransferases (SCPL family)SCTTransfer of sinapoyl groups to sucrosePutative candidates identified dokumen.pubnih.gov
Sucrose Phosphate SynthaseSPSSucrose precursor synthesis- frontiersin.orgnih.gov
Sucrose SynthaseSuSySucrose metabolism and precursor supply- frontiersin.orgnii.ac.jp

Interplay with General Plant Sucrose Metabolism Pathways (e.g., Sucrose Synthase, Sucrose Phosphate Synthase)

The biosynthesis of this compound is intrinsically linked to the central carbon metabolism of the plant, specifically the synthesis and allocation of sucrose. The availability of sucrose as an acceptor molecule is a critical limiting factor that connects this specialized secondary metabolic pathway to the plant's primary metabolic state.

Sucrose-Phosphate Synthase (SPS): This enzyme is the primary driver of sucrose synthesis in the cytosol of photosynthetic cells. frontiersin.orgnih.gov It synthesizes sucrose-6-phosphate from UDP-glucose and fructose-6-phosphate, which are derived from the triose phosphates exported from the chloroplast during photosynthesis. frontiersin.org The activity of SPS is highly regulated, responding to factors like light conditions and the accumulation of photosynthates. nih.gov High SPS activity ensures a steady supply of sucrose that can be partitioned between transport, storage, and its use as a substrate in other pathways, including the formation of sinapoyl esters.

Sucrose Synthase (SuSy): While SPS is primarily synthetic, Sucrose Synthase (SuSy) catalyzes a reversible reaction between sucrose and UDP to form UDP-glucose and fructose. frontiersin.org In sink tissues like roots, where this compound accumulates, SuSy often operates in the cleavage direction, breaking down transported sucrose to provide UDP-glucose and fructose. nii.ac.jp This UDP-glucose can then be used for various biosynthetic processes, including cell wall construction and, importantly, the synthesis of activated intermediates like 1-O-sinapoyl-β-glucose. Therefore, SuSy plays a crucial role in mobilizing sucrose from the phloem and channeling its glucosyl moiety into the precursors required for secondary metabolism.

The transcriptomic analysis of P. tenuifolia supports this close relationship, showing that stress elicitors simultaneously affect gene expression in both the phenylpropanoid and the starch/sucrose metabolism pathways. bvsalud.org This suggests a tightly controlled regulatory network that coordinates the flux of carbon from primary metabolism into the production of defensive secondary metabolites like this compound.

Biotic and Abiotic Stress Influences on this compound Biosynthesis

The production of plant secondary metabolites is a key strategy for adapting to and defending against environmental challenges. mdpi.compreprints.org The biosynthesis of phenylpropanoids, including sinapate esters, is known to be highly responsive to both biotic and abiotic stresses. nih.gov

Biotic Stress: Plants produce phenolic compounds as a defense against herbivores and pathogens. mdpi.com In Polygala tenuifolia, the application of methyl jasmonate (MeJA), a chemical elicitor that mimics the signaling cascade of insect feeding or necrotrophic pathogen attack, was shown to significantly alter gene expression. bvsalud.org Transcriptomic analysis revealed that MeJA treatment led to the upregulation of numerous genes within the phenylpropanoid biosynthesis pathway, indicating an enhanced capacity to produce compounds like sinapic acid and its derivatives. bvsalud.org This suggests that attack by pests or pathogens would likely lead to an increased accumulation of this compound in the plant roots as part of a chemical defense response.

Abiotic Stress: Abiotic factors, particularly ultraviolet (UV) radiation, are potent inducers of sinapate ester synthesis. oup.comfrontiersin.org In Arabidopsis, sinapate esters accumulate in the epidermal cells where they act as a sunscreen, absorbing harmful UV-B radiation and protecting the photosynthetic machinery in the underlying mesophyll cells. oup.com This accumulation is a direct result of the upregulation of phenylpropanoid pathway genes, such as FERULIC ACID 5-HYDROXYLASE 1 (FAH1), mediated by the UVR8 photoreceptor. oup.com Although this specific mechanism has been detailed in Arabidopsis, it is a conserved plant response, and it is highly likely that exposure to high light or UV stress would similarly increase the biosynthesis of this compound in Polygala species. Other abiotic stresses like drought, salinity, and nutrient deficiency are also known to broadly impact phenylpropanoid metabolism, suggesting they would also modulate the production of this compound. nih.govfrontiersin.org

Advanced Analytical Characterization and Quantitative Methodologies for C3,6 Disinapoyl Sucrose

High-Resolution Spectroscopic and Chromatographic Techniques for Structural Confirmation

The unambiguous identification of c3,6'-disinapoyl sucrose (B13894) relies on a combination of sophisticated analytical methods that provide detailed information about its molecular structure, including its elemental composition, connectivity, and stereochemistry.

High-resolution mass spectrometry (HRMS) is a cornerstone for determining the elemental composition of c3,6'-disinapoyl sucrose. Techniques like Orbitrap MS provide exceptional mass accuracy, enabling the confident assignment of molecular formulas. nih.govthermofisher.com

In one study, UHPLC-Orbitrap mass spectrometry was employed to analyze this compound. In the positive ion mode, the compound exhibited an [M+Na]⁺ ion at an m/z of 777.22015, corresponding to the molecular formula C₃₄H₄₂O₁₉Na. nih.gov The high resolution and low mass error (-1.10 ppm) provided by the Orbitrap analyzer were crucial for this accurate determination. nih.gov

Tandem mass spectrometry (MS/MS) is used to probe the structure further by inducing fragmentation of the parent ion and analyzing the resulting product ions. For this compound, characteristic fragment ions at m/z 409 and m/z 391 were observed, which arise from the cleavage of the glycosidic bond. Subsequent C-O bond cleavage leads to the formation of an ion at m/z 207. nih.gov This fragmentation pattern is vital for identifying this compound and its metabolites in complex biological samples. nih.govnih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion Typem/z (Observed)Molecular FormulaMass Error (ppm)Key Fragment Ions (m/z)
[M+Na]⁺777.22015C₃₄H₄₂O₁₉Na-1.10409, 391, 207

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete stereochemical elucidation of complex molecules like this compound. chemfaces.comunimo.it Although detailed NMR data for this compound is not extensively reported in the provided search results, the general application of NMR in carbohydrate chemistry is well-established. unimo.it

Ultraviolet-Visible (UV) spectroscopy is a valuable technique for characterizing the chromophoric systems within a molecule. msu.edubioglobax.com In this compound, the two sinapic acid moieties act as the primary chromophores. These groups, which are derivatives of hydroxycinnamic acid, absorb UV light due to their conjugated π-electron systems. ijprajournal.comnih.gov

The absorption of UV radiation excites electrons from the π bonding orbitals to π* anti-bonding orbitals (π → π* transitions). libretexts.org The specific wavelength of maximum absorption (λmax) is characteristic of the extent of conjugation and the presence of auxochromes (substituents on the chromophore that can modify the absorption). ijprajournal.com While the exact UV spectrum for this compound is not detailed in the search results, related phenolic compounds exhibit strong absorption in the UV region. umanitoba.ca The UV spectrum would be expected to show absorption maxima typical for sinapic acid derivatives, which is useful for detection and quantification, especially when coupled with liquid chromatography. bioglobax.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation.

Development and Validation of Quantitative Analytical Methods for this compound

Accurate quantification of this compound in various matrices, such as herbal extracts and biological fluids, is essential for quality control and pharmacokinetic studies. researchgate.netnih.gov Ultra-High Performance Liquid Chromatography (UHPLC) is the method of choice for this purpose, offering high resolution, speed, and sensitivity. mdpi.com

UHPLC systems, which use columns with smaller particle sizes (typically under 2.6 µm), provide superior separation efficiency compared to traditional HPLC. mdpi.com When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), UHPLC becomes a powerful tool for both quantifying and identifying this compound.

A DAD detector acquires the entire UV-Vis spectrum for each point in the chromatogram, which aids in peak purity assessment and compound identification based on the characteristic spectrum of the sinapoyl chromophores. nih.gov For more complex samples or when higher sensitivity and selectivity are needed, coupling UHPLC with MS or MS/MS is preferred. nih.govnih.gov This combination allows for quantification based on the mass-to-charge ratio of the molecule or its specific fragments, minimizing interference from co-eluting compounds. thermofisher.com For example, a UHPLC-Orbitrap MS method has been successfully used to analyze this compound and its metabolites in various biological tissues. nih.govnih.gov

Table 2: Example UHPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnThermo Accucore aQ C18 (150 × 2.1 mm, 2.6 µm)
Mobile PhaseGradient of 0.1% formic acid in water (A) and methanol (B129727) (B)
Flow Rate0.3 mL/min
Column Temperature40 °C
DetectionOrbitrap Mass Spectrometry

Data sourced from a study on the metabolic profiling of this compound. mdpi.com

In many applications, it is necessary to quantify this compound along with other active components in a complex matrix, such as a traditional Chinese medicine formulation. semanticscholar.orgresearchgate.net This presents an analytical challenge due to the wide range of polarities and concentrations of the different compounds.

A common strategy involves developing a UHPLC method with a gradient elution program that can effectively separate a diverse array of compounds in a single run. mdpi.com The use of a single marker for the quantification of multiple components has also been explored to streamline quality control processes. semanticscholar.org Furthermore, advanced chemometric techniques like principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) can be applied to the data from UHPLC-DAD or UHPLC-MS to differentiate between samples and identify key chemical markers, including this compound, for quality assessment. semanticscholar.orgresearchgate.net The development of rapid UHPLC methods is also a key goal to reduce analysis time, which is particularly important for high-throughput screening and on-site quality control. researchgate.net

Method Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection and Quantitation

Validation of analytical methods ensures their reliability, accuracy, and reproducibility. For this compound, HPLC methods are validated according to stringent international guidelines.

Linearity: A key parameter, linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For sucrose and its derivatives, HPLC methods typically exhibit excellent linearity over a defined concentration range. For instance, a validated HPLC method for sugars like sucrose showed a correlation coefficient (r²) value of 0.99 over a concentration range of 50 ppm to 1000 ppm. techniumscience.com Another study established linearity for sucrose quantification in a range of 3 to 100 mg/L with regression coefficients greater than 0.998. nih.gov This indicates a strong linear relationship, which is crucial for accurate quantification.

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies. In a study on sugar analysis, recovery percentages for sucrose were found to be between 98.80% and 106.27%. neliti.com Another method validation reported recovery ranging from 94.14% to 99.77% for sucrose. nih.gov These high recovery rates underscore the accuracy of the analytical methods.

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variance (CV%). For a validated HPLC method, the precision, in terms of CV%, for sucrose at different spike levels ranged from 0.9% to 1.92%. techniumscience.comneliti.com Another study reported a relative standard deviation lower than 5% for repeatability and reproducibility, which is well within acceptable limits. nih.gov

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For sucrose, a validated HPLC method established an LOD of 3.0 mg/L and an LOQ of 2.0 mg/L. nih.gov These low limits demonstrate the high sensitivity of the method, allowing for the detection and quantification of even trace amounts of the compound.

Table 1: HPLC Method Validation Parameters for Sucrose Analysis

ParameterFindingReference
Linearity (Correlation Coefficient, r²)> 0.99 techniumscience.comnih.gov
Accuracy (Recovery %)94.14% - 106.27% nih.govneliti.com
Precision (RSD/CV %)< 5% techniumscience.comnih.govneliti.com
Limit of Detection (LOD)3.0 mg/L nih.gov
Limit of Quantitation (LOQ)2.0 mg/L nih.gov

Stability Profiling and Degradation Product Identification of this compound

Understanding the stability of this compound is critical for determining appropriate storage conditions, shelf-life, and for identifying potential degradation pathways that could impact its quality and efficacy.

Kinetic Studies of Degradation under Varied Environmental Conditions (e.g., pH, Temperature, Light, Solvent)

The stability of this compound is significantly influenced by environmental factors. researchgate.net Kinetic studies are performed to assess the rate of degradation under various stress conditions.

pH: The pH of the solution plays a crucial role in the stability of this compound. Studies have shown that the compound is more stable in neutral or acidic conditions. researchgate.net Alkaline conditions can accelerate the hydrolysis of the ester linkages.

Temperature: Elevated temperatures can increase the rate of chemical degradation. sahpra.org.za For many pharmaceutical substances, accelerated stability studies are conducted at temperatures such as 40°C and 50°C to predict long-term stability. sahpra.org.zapaho.org this compound is best stored at low temperatures to minimize degradation. researchgate.net

Light: Exposure to light, particularly UV light, can induce degradation of this compound. researchgate.net Photostability studies are essential to determine the need for light-protected storage. The primary transformation products upon illumination are isomers of the sinapoyl group. researchgate.net

Solvent: The choice of solvent also impacts stability. Alcoholic solvents, particularly under neutral or acidic conditions, are preferred for the separation, purification, and analysis of this compound. researchgate.net

Identification and Characterization of Isomeric and Hydrolytic Transformation Products (e.g., cis-/trans-sinapoyl isomers)

During degradation, this compound can undergo various transformations, leading to the formation of related substances.

Isomeric Transformation: A major degradation pathway, especially under the influence of light, is the isomerization of the trans-double bond in the sinapoyl moieties to the cis-form. researchgate.net This results in the formation of cis/trans-isomers of this compound. These isomers can be identified and characterized using techniques like HPLC-MS. researchgate.net

Hydrolytic Transformation: The ester linkages in this compound are susceptible to hydrolysis, which breaks down the molecule. This process can be catalyzed by acidic or basic conditions. The hydrolysis of the ester bonds would lead to the formation of sinapic acid and sucrose. Further hydrolysis of sucrose would yield glucose and fructose (B13574). The kinetics of sucrose hydrolysis have been studied, showing it follows first-order kinetics. nih.gov

Table 2: Stability Profile of this compound

ConditionEffect on StabilityPrimary Degradation ProductsReference
Alkaline pHDecreased stability (accelerated hydrolysis)Sinapic acid, Sucrose researchgate.net
High TemperatureDecreased stability (accelerated degradation)Hydrolysis and other degradation products researchgate.netsahpra.org.za
Light/UV ExposureDecreased stability (photo-degradation)cis/trans-sinapoyl isomers researchgate.net
Acidic/Neutral pHRelatively stable- researchgate.net
Low TemperatureIncreased stability- researchgate.net

Mechanistic Investigations of Biological Activities of C3,6 Disinapoyl Sucrose Non Clinical Focus

Neurobiological Activity Research Models and Molecular Pathways

The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for neurobiological research, including studies on neurodegenerative diseases and neurotoxicity. mednexus.orgmdpi.com Research has demonstrated that DISS exhibits significant neuroprotective effects in SH-SY5Y cells. Specifically, DISS has been shown to protect these neuronal cells from glutamate-induced excitotoxicity and H2O2-induced oxidative stress. chemfaces.comnih.govfrontiersin.org

In studies where SH-SY5Y cells were exposed to glutamate, an excitatory neurotransmitter that can cause cell death when present in excessive amounts, pretreatment with DISS led to a dose-dependent increase in cell viability and a reduction in the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. chemfaces.comnih.gov Furthermore, DISS was found to attenuate apoptosis, or programmed cell death, in these glutamate-treated cells. chemfaces.comnih.gov The protective effects of DISS against glutamate-induced neurotoxicity are linked to its ability to modulate key proteins involved in the apoptotic process. nih.gov

Model SystemStressorKey FindingsReference(s)
SH-SY5Y Neuronal CellsGlutamateIncreased cell viability, inhibited LDH release, attenuated apoptosis. chemfaces.comnih.gov
SH-SY5Y Neuronal CellsH2O2Protected against oxidative stress-induced toxicity. frontiersin.org

The nematode Caenorhabditis elegans serves as a valuable in vivo model for studying aging and neurodegenerative diseases due to its short lifespan and well-characterized genetics. researchgate.net In a transgenic C. elegans model expressing human amyloid-beta (Aβ) 1-42, a key peptide associated with Alzheimer's disease, DISS treatment demonstrated significant protective effects. nih.govnih.gov The compound was observed to prolong the lifespan, increase fertility (egg-laying), and reduce the paralysis rate in these nematodes. researchgate.netnih.gov Furthermore, DISS treatment led to a decrease in the accumulation of lipofuscin, a marker of cellular aging, and attenuated the deposition of Aβ. nih.gov

Rodent models, such as mice and rats, are crucial for studying more complex physiological and behavioral outcomes. labanimal.co.krmdpi.com In APP/PS1 transgenic mice, a model for Alzheimer's disease, DISS has been shown to ameliorate cognitive deficits. nih.gov Studies using rodent models of depression induced by chronic mild stress have also highlighted the antidepressant-like effects of DISS. chemfaces.com Research in Alzheimer's disease model mice has further explored the metabolism and distribution of DISS, identifying several metabolites that may contribute to its neuroprotective actions. mdpi.com

Model OrganismConditionKey FindingsReference(s)
Caenorhabditis elegans (Aβ1-42 transgenic)Amyloid-beta toxicityProlonged lifespan, increased egg-laying, reduced paralysis, decreased lipofuscin and Aβ deposition. researchgate.netnih.govnih.gov
APP/PS1 Transgenic MiceAlzheimer's DiseaseAmeliorated cognitive deficits, reduced neuronal apoptosis. nih.gov
Rodent ModelsChronic Mild Stress (Depression)Exhibited antidepressant-like effects. chemfaces.com
Alzheimer's Disease Model Mice---Identified DISS metabolites in various tissues, including the brain. mdpi.com

The regulation of apoptosis is a critical aspect of neuronal survival, governed by a delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govmdpi.com Key players in this process include the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. uv.esresearchgate.net An increased Bax/Bcl-2 ratio is often indicative of a shift towards apoptosis.

Research has shown that the neuroprotective effects of DISS are, in part, mediated by its ability to modulate these apoptotic signaling pathways. In glutamate-challenged SH-SY5Y cells, DISS treatment led to a downregulation of the pro-apoptotic gene Bax and an upregulation of the anti-apoptotic gene Bcl-2. chemfaces.comnih.gov This shift in the Bax/Bcl-2 ratio helps to prevent the initiation of the apoptotic cascade. Similarly, in APP/PS1 transgenic mice, DISS was found to reduce neuronal apoptosis in the hippocampus by decreasing the Bax/Bcl-2 ratio. nih.gov This modulation of apoptotic proteins underscores a key mechanism by which DISS promotes neuronal survival in the face of neurotoxic insults.

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), play a crucial role in neuronal growth, survival, and synaptic plasticity. psychiatryinvestigation.orgscirp.org The expression of BDNF is regulated by several signaling cascades, including the cAMP response element-binding protein (CREB) pathway. psychiatryinvestigation.orgfrontiersin.org The activation of CREB through phosphorylation is a point of convergence for multiple upstream kinases, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase 1/2 (ERK1/2). frontiersin.orgnih.gov

Studies have indicated that DISS exerts its neuroprotective and antidepressant-like effects by activating the cAMP/CREB/BDNF signaling pathway. mdpi.com In SH-SY5Y cells, DISS treatment has been shown to increase the phosphorylation of CREB and the expression of BDNF. chemfaces.comfrontiersin.org This effect is associated with the upstream activation of both CaMKII and ERK1/2. frontiersin.org In APP/PS1 transgenic mice, high-dose DISS administration boosted the expression of CREB and BDNF, correlating with improved cognitive function. nih.gov These findings suggest that DISS promotes neuronal health by enhancing the expression of crucial neurotrophic factors through the activation of key signaling pathways.

Excitotoxicity is a pathological process by which excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal damage and death. This is a common mechanism implicated in various neurodegenerative disorders.

Investigations into the neuroprotective mechanisms of DISS have highlighted its ability to counteract excitotoxicity. In vitro studies using SH-SY5Y neuronal cells have demonstrated that DISS effectively protects against glutamate-induced cell injury. chemfaces.comnih.gov Treatment with DISS was shown to dose-dependently increase the viability of cells exposed to high concentrations of glutamate. nih.gov The protective mechanism involves the attenuation of apoptosis and the regulation of apoptotic proteins, as previously discussed. chemfaces.comnih.gov These findings indicate that DISS can mitigate the damaging effects of excessive neuronal excitation, a key factor in neurodegeneration.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases. bohrium.com The cellular defense against ROS includes enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST). bohrium.comnih.gov

Impact on Autophagy Regulation and Associated Gene Expression

Autophagy, a cellular process for degrading and recycling cellular components, is a critical mechanism for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases. Research using the nematode Caenorhabditis elegans as a model organism has provided significant insights into how c3,6'-Disinapoyl sucrose (B13894) modulates this pathway.

In a study involving a transgenic C. elegans model of amyloid-beta (Aβ₁₋₄₂) toxicity, treatment with DISS was found to activate autophagy. nih.gov This was evidenced by significant changes in the expression of key autophagy-related genes. Specifically, DISS treatment led to the upregulation of the mRNA expression of bec-1 and lgg-1, which are the C. elegans homologs of the mammalian autophagy genes Beclin-1 and LC3, respectively. nih.govpreprints.org

The mechanism for this activation appears to involve the inhibition of the TORC1 (Target of Rapamycin Complex 1) pathway, a central regulator of cell growth and autophagy. The study observed that DISS treatment significantly decreased the gene expression of daf-15, a key component of the TORC1 pathway in C. elegans. nih.gov By inhibiting the TORC1 pathway, DISS effectively initiates the autophagic process, which may contribute to its neuroprotective effects by aiding in the clearance of toxic protein aggregates. nih.gov

Table 1: Effect of C3,6'-Disinapoyl Sucrose on Autophagy-Related Gene Expression in C. elegans

GeneMammalian HomologFunction in AutophagyEffect of DISS TreatmentReference
bec-1Beclin-1Initiation of autophagosome formationUpregulation nih.govpreprints.org
lgg-1LC3/GABARAPAutophagosome elongation and maturationUpregulation nih.govpreprints.org
daf-15Raptor (TORC1 component)Negative regulator of autophagyDownregulation nih.gov

Antidepressant-like Activity Research and Associated Molecular Mechanisms

The potential antidepressant effects of this compound have been investigated through various preclinical models, focusing on its influence on neuroplasticity, neurogenesis, and the regulation of key neurochemical systems.

Adult hippocampal neurogenesis, the process of generating new neurons from neural stem cells (NSCs), is crucial for learning, memory, and mood regulation. nih.gov Studies have identified DISS as a potent active constituent of Polygala tenuifolia that promotes this process.

In an in vitro study using NSCs isolated from the hippocampi of newborn mice, DISS demonstrated a significant ability to enhance both the proliferation and neuronal differentiation of these progenitor cells. nih.gov When these cells were challenged with amyloid-beta to create an Alzheimer's-like cell model (APP-NSCs), DISS treatment rescued proliferation deficits, as shown by increased BrdU-positive cells, and promoted their differentiation into neurons. nih.gov Among other compounds from Polygala tenuifolia, DISS was found to have the most potent effect. nih.gov

These cellular findings are supported by in vivo animal studies. In APP/PS1 transgenic mice, a model for Alzheimer's disease, administration of DISS significantly increased the number of new neurons and NSCs in the dentate gyrus of the hippocampus. nih.gov This enhancement of hippocampal neurogenesis was associated with the rescue of cognitive deficits in the mice. nih.gov

The antidepressant-like effects of DISS are also attributed to its interaction with two key systems implicated in depression: the monoamine oxidase (MAO) enzymes and the hypothalamic-pituitary-adrenal (HPA) axis.

In studies using a chronic mild stress (CMS) model in rats, a paradigm used to induce depressive-like behaviors, DISS administration was shown to significantly inhibit the activity of both MAO-A and MAO-B in the brain. nih.gov MAO enzymes are responsible for breaking down monoamine neurotransmitters like serotonin (B10506) and dopamine; their inhibition increases the availability of these neurotransmitters, a common mechanism of many antidepressant drugs.

The same CMS model revealed that stressed rats exhibit increased plasma levels of cortisol, a primary indicator of HPA axis hyperactivity, which is a common biological finding in depression. nih.gov Treatment with DISS effectively blocked this stress-induced elevation of cortisol, suggesting that it helps to normalize HPA axis function. nih.gov These findings indicate that the antidepressant properties of DISS are mediated, at least in part, through its dual action on the MAO and HPA systems. nih.gov

Table 2: Summary of this compound's Antidepressant-like Mechanisms

MechanismModel SystemKey FindingsReference
Neurogenesis & Plasticity Hippocampal Neural Stem Cells (in vitro)Increased proliferation and neuronal differentiation. nih.gov
APP/PS1 Transgenic Mice (in vivo)Rescued cognitive deficits and restored hippocampal neurogenesis. nih.gov
MAO Inhibition Chronic Mild Stress Rats (in vivo)Significantly inhibited brain MAO-A and MAO-B activity. nih.gov
HPA Axis Regulation Chronic Mild Stress Rats (in vivo)Blocked the stress-induced increase in plasma cortisol levels. nih.gov

Cellular and Animal Models for Neurogenesis and Neuronal Plasticity Studies (e.g., hippocampal progenitor cells).

Other Investigated Biological Activities and Proposed Mechanisms (e.g., Mineralocorticoid Receptor Inhibition in in vitro models)

While research has heavily focused on the neuroprotective and antidepressant-like activities of this compound, explorations into other potential biological effects are ongoing. There is preliminary information suggesting that DISS may act as an inhibitor of the mineralocorticoid receptor in in vitro models. However, detailed, peer-reviewed studies confirming this activity and elucidating the specific mechanism of inhibition are not available in the reviewed literature, precluding a detailed discussion at this time.

As noted previously, this compound has been demonstrated to inhibit the activity of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov This inhibitory action is a key component of its antidepressant-like effects. However, to date, detailed enzyme kinetics studies that would determine parameters such as the inhibition constant (Ki) and the specific mode of inhibition (e.g., competitive, non-competitive) for DISS have not been reported in the available scientific literature. Such studies would be crucial for a more complete understanding of the potency and nature of its interaction with these important enzymes.

Computational methods like molecular docking are powerful tools for visualizing and predicting how a ligand, such as this compound, might bind to its protein target. d-nb.info These studies can reveal specific amino acid interactions, binding energies, and the most likely conformation of the ligand within the receptor's active site. Despite the known inhibitory effects of DISS on enzymes like MAO, specific molecular docking studies that detail these interactions have not been published. Such computational analyses would provide valuable atom-level insights into the binding mechanisms underlying its biological activities.

Metabolic Fate and Biotransformation of C3,6 Disinapoyl Sucrose in Research Models

Comprehensive Metabolite Profiling using Advanced Mass Spectrometry (e.g., UHPLC-Orbitrap Mass Spectrometry)

To elucidate the metabolism of DISS, researchers have employed advanced analytical techniques, particularly ultra-high performance liquid chromatography coupled with Orbitrap mass spectrometry (UHPLC–Orbitrap–MS/MS). nih.govnih.gov This powerful technology allows for the rapid separation, detection, and identification of the parent compound and its metabolites in various biological samples. nih.govnih.gov In a notable study using a mouse model of Alzheimer's disease, samples from plasma, urine, feces, as well as vital organs like the brain, liver, and kidneys were collected and analyzed following oral administration of DISS. nih.govnih.gov

This comprehensive approach led to the positive or tentative identification of twenty metabolites, including the unchanged DISS prototype. nih.gov The identification process relied on precise mass measurements, characteristic fragmentation patterns observed in the MS/MS spectra, and the retention times of the compounds during chromatographic separation. nih.gov The use of UHPLC provided rapid and efficient separation of these metabolites, which is essential for accurately profiling the complex metabolic landscape of DISS. mdpi.com

Identification of Key Metabolic Pathways

The biotransformation of C3,6'-disinapoyl sucrose (B13894) in vivo proceeds through several key metabolic pathways. nih.govnih.gov These pathways primarily involve the enzymatic modification of the parent molecule, leading to a variety of structurally related compounds.

Ester Bond Cleavage Products

A primary metabolic transformation of DISS involves the cleavage of its ester bonds. nih.govnih.gov This process results in the formation of metabolites such as 6'-sinapoyl sucrose, where one of the sinapic acid moieties has been removed. mdpi.com The hydrolysis of these ester linkages is a common metabolic fate for oligosaccharide esters. nih.gov

Demethoxylation and Demethylation Transformations

Further metabolic modifications include demethoxylation and demethylation reactions. nih.govnih.gov In demethoxylation, a methoxy (B1213986) group (-OCH3) is removed from the sinapoyl moiety of DISS. mdpi.com Demethylation involves the removal of a methyl group (CH3), leading to the formation of metabolites with altered chemical structures. mdpi.com For instance, a metabolite was identified that was 42 Da less than the sodium adduct of DISS, suggesting a demethylation event with the loss of a C3H6 group. mdpi.com

Formation of Sinapic Acid-Related Metabolites

Following the cleavage of the ester bonds, the released sinapic acid undergoes further metabolism. nih.govnih.gov This leads to the formation of various sinapic acid-related metabolites. One such transformation is the hydroxylation of sinapic acid. mdpi.com The biotransformation of sinapic acid is a recognized metabolic pathway for phenylpropanoids. annualreviews.org

Comparative Analysis of In Vivo Distribution of C3,6'-Disinapoyl Sucrose and its Metabolites in Model Systems (e.g., organ-specific distribution)

Studies have investigated the distribution of this compound and its metabolites in different organs and biological fluids. Following oral administration in mice, DISS and its metabolites were detected in the plasma, urine, feces, kidneys, liver, and brain. nih.govnih.gov This indicates that the compound and its metabolic products are absorbed and distributed throughout the body. nih.govnih.gov Interestingly, differences in the in vivo distribution of several metabolites were observed between a mouse model of Alzheimer's disease and a control group, suggesting that the disease state may influence the metabolism and disposition of DISS. nih.govnih.gov While DISS can distribute into the brain, its bioavailability may be influenced by factors such as co-administered substances and the specific formulation. nih.gov

Metabolomics Approaches to Understand the Compound's Biological Impact

Metabolomics serves as a powerful tool to understand the broader biological impact of this compound. By analyzing the global changes in the metabolome of an organism or cell culture after exposure to DISS, researchers can gain insights into the pathways and processes affected by the compound. This approach moves beyond simply identifying the direct metabolites of DISS to understanding its downstream effects on cellular metabolism. For instance, metabolomics can reveal alterations in endogenous metabolite levels, providing clues about the compound's mechanism of action.

Interactive Data Table: Identified Metabolites of this compound

Metabolite IDProposed StructureKey Metabolic Transformation
M16'-sinapoyl sucroseEster bond cleavage
M2Sinapic acidEster bond cleavage
M4DISS demethoxylation productDemethoxylation
M5DISS demethylation productDemethylation
M6Sinapic acidEster bond cleavage
M8Hydroxylation product of sinapic acidHydroxylation
M9DISS demethoxylation productDemethoxylation
M15Demethylation product of DISSDemethylation

Synthetic and Semi Synthetic Approaches to C3,6 Disinapoyl Sucrose and Its Analogues for Research

Strategies for Total Chemical Synthesis of C3,6'-Disinapoyl Sucrose (B13894)

Total chemical synthesis involves constructing a complex molecule from simple, commercially available starting materials. wikipedia.org While a specific, published total synthesis route for C3,6'-disinapoyl sucrose is not readily found, a plausible strategy can be devised based on established methods for synthesizing other complex sinapoyl esters, such as sinapoyl glucose and sinapoyl malate. nih.govfrontiersin.org Such a synthesis would be a multi-step process requiring careful control of regioselectivity through the use of protecting groups.

A generalized retrosynthetic analysis for this compound would disconnect the molecule at the two ester linkages, yielding a sucrose core and two sinapic acid moieties. The primary challenge lies in differentiating between the eight hydroxyl groups of sucrose to achieve acylation specifically at the C3 and C6' positions.

A potential synthetic pathway would likely involve the following key steps:

Protection of Sucrose: The synthesis would commence with the protection of most of the hydroxyl groups on the sucrose molecule, leaving the C3 and C6' hydroxyls available for reaction or for selective deprotection later. This is often achieved by creating acetal (B89532) derivatives, such as isopropylidene ketals, which can selectively protect vicinal diols.

Selective Deprotection: If a protecting group strategy is used that covers all hydroxyls, specific groups at the C3 and C6' positions would need to be selectively removed. This requires a carefully planned sequence of protection and deprotection steps.

Esterification (Acylation): The partially protected sucrose derivative would then be reacted with a protected form of sinapic acid. The phenolic hydroxyl and the carboxylic acid of sinapic acid itself would need protection to prevent side reactions. The esterification could be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the sinapic acid to a more reactive acyl chloride or activated ester.

Final Deprotection: The last step involves the removal of all protecting groups from the sucrose and sinapic acid moieties to yield the final product, this compound. This step must be performed under mild conditions to avoid cleaving the newly formed ester bonds. nih.govfrontiersin.org

The synthesis of related sinapoyl glucose highlights the complexity of this approach, which requires multiple protection and deprotection steps for both the sugar and the phenolic acid components. frontiersin.org This makes total chemical synthesis a labor-intensive and often low-yielding process, underscoring the need for more efficient methods like biocatalysis.

Enzymatic Synthesis and Biocatalytic Modifications

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high regioselectivity and stereoselectivity under mild reaction conditions. academie-sciences.fracademie-sciences.fr Chemoenzymatic routes, which combine chemical and enzymatic steps, are particularly promising for the synthesis of complex molecules like this compound. mdpi.com

Enzymes, particularly lipases and glycosyltransferases, are key tools in this approach. Lipases are widely used for their ability to catalyze esterification and transesterification reactions on sugar molecules with high selectivity. mdpi.comcore.ac.uk

Key Enzymatic Strategies:

Lipase-Catalyzed Acylation: Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are highly effective biocatalysts for the regioselective acylation of sugars. academie-sciences.frcore.ac.uk A potential route to this compound could involve the transesterification of sucrose with an activated sinapic acid ester (e.g., vinyl sinapate) in a non-aqueous solvent. Lipases often selectively acylate the primary hydroxyl groups of sucrose, particularly the one at the C6' position. core.ac.uk Achieving disubstitution at both the C3 and C6' positions might require specific reaction conditions or an engineered lipase.

Glycosyltransferase-Based Synthesis: Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety to an acceptor molecule. While primarily involved in forming glycosidic bonds, they can be part of cascade reactions to build the necessary sugar backbone. researchgate.net For instance, sinapate glucosyltransferase has been used to convert sinapic acid into sinapoyl glucose, a key precursor for other sinapoyl esters in plants. nih.gov

Chemoenzymatic Routes: A hybrid approach could involve the chemical synthesis of a modified sucrose molecule, which is then subjected to enzymatic acylation. For example, a sucrose analogue could be synthesized chemically, followed by a highly regioselective esterification step catalyzed by a lipase. mdpi.com This leverages the strengths of both chemical synthesis for core structure creation and biocatalysis for specific modifications. nih.gov

The table below summarizes some of the enzymes and their potential roles in the synthesis of sinapoyl sucrose esters.

Enzyme TypeSpecific ExamplePotential Application in SynthesisReference
Lipase Novozym 435 (Candida antarctica Lipase B)Regioselective esterification/transesterification of sucrose with sinapic acid derivatives. academie-sciences.fr, core.ac.uk
Glycosyltransferase Sinapate Glucosyltransferase (Gomphrena globosa)Synthesis of sinapoyl glucose, a related structural motif. nih.gov
Sucrose Phosphorylase Not specifiedCan be used in enzymatic cascades to synthesize oligosaccharide backbones from sucrose. researchgate.net
Feruloyl Esterase Rumen feruloyl esteraseHydrolysis of sinapoyl esters to produce sinapic acid from natural sources like mustard bran for use as a precursor. researchgate.net

Preparation of Structurally Modified Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. Creating analogues of this compound with modifications to either the sinapoyl groups or the sucrose core can provide valuable insights. uib.no

Modifications to the Sinapoyl Moiety:

Analogues can be synthesized by replacing sinapic acid with other substituted phenolic acids. This allows for the investigation of the role of the methoxy (B1213986) and hydroxyl groups on the aromatic ring.

Varying Aromatic Substitution: Synthesis can incorporate other naturally occurring hydroxycinnamic acids like ferulic acid, caffeic acid, or p-coumaric acid. nih.gov

Synthetic Precursors: The synthesis of sinapine (B1681761) analogs has been demonstrated using various bio-based aldehydes (e.g., 4-hydroxybenzaldehyde, vanillin) as precursors to generate different acyl groups. researchgate.net These modified acyl groups could then be enzymatically or chemically attached to sucrose.

Modifications to the Sucrose Moiety:

Altering the central sugar structure can reveal the importance of the sucrose backbone for biological activity.

Chemoenzymatic Modification of Sucrose: A powerful method involves the use of a dehydrogenase from Agrobacterium tumefaciens, which selectively oxidizes sucrose at the C3 position to yield 3-ketosucrose. researchgate.net This keto-intermediate is a versatile platform for further chemical modifications before acylation.

Enzymatic Synthesis of Sucrose Analogues: Enzymes such as levansucrase from Bacillus subtilis can transfer the fructosyl residue of sucrose to other monosaccharide acceptors, including mannose, galactose, and xylose. researchgate.net This creates a range of sucrose analogues where the glucose unit is replaced. These novel disaccharides can then serve as substrates for acylation with sinapic acid, leading to a diverse library of derivatives for SAR studies.

The table below outlines potential structural modifications for SAR studies.

Molecular PartModification StrategyExamples of Resulting StructuresReference
Sinapoyl Moiety Use of different phenolic acid precursorsFeruloyl, Caffeoyl, or p-Coumaroyl esters of sucrose nih.gov
Sinapoyl Moiety Use of synthetic aldehyde precursorsVanilloyl or 4-Hydroxybenzoyl esters of sucrose researchgate.net
Sucrose Moiety Chemo-enzymatic oxidation and reductionAllosucrose (an epimer of sucrose) esters researchgate.net
Sucrose Moiety Enzymatic transglycosylationSinapoyl esters of Gal-Fru (galactose-fructose) or Man-Fru (mannose-fructose) researchgate.net

Future Directions and Unresolved Research Questions

Exploration of Novel Biological Activities and Untapped Signaling Pathways

Current investigations have primarily focused on the neuroprotective effects of 3,6'-disinapoyl sucrose (B13894), particularly in the context of Alzheimer's disease and depression. chemfaces.comnih.govnih.govmdpi.com Its ability to regulate apoptosis-related genes like Bax and Bcl-2, and to activate pathways involving ERK1/2 and CaMKII, provides a solid foundation. chemfaces.com However, the full spectrum of its biological activities is likely much broader.

Future research should venture into unexplored therapeutic areas. Given that many natural compounds from Polygala tenuifolia exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-fatigue properties, it is plausible that DISS possesses similar capabilities. nih.gov A critical unresolved question is whether DISS can directly influence other neuroinflammatory pathways beyond what is currently known or impact other cellular processes like autophagy in different disease models. nih.gov A recent study demonstrated that DISS can regulate autophagy-related genes in C. elegans, suggesting a potential mechanism for clearing aggregated proteins like Aβ. nih.govnih.gov Further studies are needed to confirm these effects in mammalian systems and to explore its potential in other protein-misfolding diseases.

Moreover, the interaction of DISS with various cell signaling cascades is an area ripe for investigation. While the CREB-BDNF pathway is a known target, its effects on other crucial signaling networks, such as those involved in cellular metabolism, stress responses, and immune modulation, are yet to be determined. chemfaces.com

Development of Advanced In Silico Models for Mechanism Prediction and Target Identification

Computational modeling offers a powerful and efficient approach to accelerate drug discovery and mechanistic understanding. mdpi.com For 3,6'-disinapoyl sucrose, the development of advanced in silico models represents a significant and largely untapped opportunity. While some computational work has been done on related compounds, specific, sophisticated models for DISS are lacking. researchgate.netresearchgate.net

Future efforts should focus on creating robust quantitative structure-activity relationship (QSAR) models and pharmacophore models for DISS and its derivatives. These models can help predict the biological activities of novel, synthetically modified versions of the molecule, guiding the design of more potent and specific compounds. Furthermore, molecular docking and dynamics simulations can be employed to identify and validate potential protein targets. researchgate.net This would be invaluable in moving beyond the currently known targets and uncovering novel mechanisms of action.

A key research question is which specific enzymes, receptors, or transcription factors DISS directly binds to in order to exert its effects. In silico screening against large libraries of biological targets could generate testable hypotheses and guide experimental validation, saving considerable time and resources. mdpi.com

Application of Omics Technologies for Holistic Understanding of Biological Effects

To gain a comprehensive, system-level understanding of how 3,6'-disinapoyl sucrose affects biological systems, the application of "omics" technologies is indispensable. scripps.edu Transcriptomics, proteomics, and metabolomics can provide an unbiased, global view of the molecular changes induced by DISS treatment in cells and organisms. nih.govnih.govnih.gov

Integrated omics studies are crucial for constructing a holistic picture of the compound's effects. For instance, combining transcriptomics and metabolomics can reveal how DISS-induced changes in gene expression translate into alterations in metabolic pathways. nih.govmdpi-res.com Such studies have been successfully applied to Polygala tenuifolia to understand the biosynthesis of its active compounds but have not been extensively used to elucidate the pharmacological mechanisms of DISS itself. nih.govnih.govnih.gov

A significant unresolved question is the full extent of the metabolic and signaling network perturbations caused by DISS. An integrated omics approach could reveal previously unknown pathways and biomarkers associated with its therapeutic effects. This would not only deepen our understanding of its mechanism of action but also help in identifying potential biomarkers for treatment response in future clinical applications.

Omics TechnologyPotential Application for DISS ResearchKey Unresolved Questions to Address
Transcriptomics Identify all genes whose expression is altered by DISS treatment in neuronal and other cell types. nih.govWhat are the primary response genes to DISS? Does it regulate non-coding RNAs?
Proteomics Quantify changes in the proteome to understand the functional consequences of altered gene expression. scripps.eduWhich protein networks are most significantly impacted? Does DISS affect protein post-translational modifications?
Metabolomics Profile the changes in small-molecule metabolites to map the metabolic pathways affected by DISS. mdpi.comnih.govHow does DISS alter cellular energy metabolism or the lipid profile? What are its primary metabolic byproducts? mdpi.com
Integrated Omics Correlate data from all omics levels to build comprehensive models of DISS's biological effects. scripps.edunih.govWhat are the complete signaling and metabolic networks governed by DISS?

Biosynthetic Pathway Engineering for Enhanced and Sustainable Production of C3,6'-Disinapoyl Sucrose in Plant Systems

The natural source of 3,6'-disinapoyl sucrose, Polygala tenuifolia, faces challenges related to over-harvesting and variations in active compound content. nih.govnih.gov Metabolic engineering of plant systems offers a promising solution for sustainable and enhanced production of this valuable compound. The biosynthesis of sucrose and the formation of sinapoyl esters are complex processes involving multiple enzymatic steps. mdpi.comfrontiersin.orgrsc.org

Future research must focus on fully elucidating the biosynthetic pathway of DISS. While the general phenylpropanoid and sucrose synthesis pathways are known, the specific enzymes—particularly the acyltransferases that catalyze the attachment of two sinapoyl groups to the sucrose molecule at the C-3 and C-6' positions—have not been definitively identified and characterized for this specific product. wikipedia.orgoup.comfrontiersin.org Transcriptome analysis of P. tenuifolia has identified candidate genes, such as those for cytochrome P450s and UDP-glycosyltransferases (UGTs), but their precise roles in DISS biosynthesis require further functional verification. nih.gov

Once the key enzymes are identified, they can be used in various bioengineering strategies. Overexpressing these genes in P. tenuifolia or introducing the entire pathway into a high-biomass, fast-growing host plant or microbial system could lead to significantly higher yields. mdpi.com This would ensure a stable and cost-effective supply for further research and potential therapeutic development.

Research AreaObjectiveKey Enzymes/Genes of Interest
Pathway Elucidation Identify and characterize all enzymes involved in the biosynthesis of DISS from primary metabolites.Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Hydroxycinnamoyl-CoA transferases (HCT), Sucrose-phosphate synthase (SPS), and novel acyltransferases. nih.govmdpi.comoup.com
Gene Discovery Isolate the genes encoding the specific acyltransferases responsible for sinapoylation of sucrose.Candidate genes from P. tenuifolia transcriptome and proteome data. nih.govnih.gov
Metabolic Engineering Overexpress rate-limiting enzymes in P. tenuifolia or a heterologous host to increase DISS production.Identified biosynthetic genes.
Synthetic Biology Reconstruct the DISS biosynthetic pathway in a microbial host like E. coli or yeast for controlled fermentation-based production.All necessary pathway genes.

Q & A

Q. What validated HPLC methods are recommended for quantifying DISS in plant extracts or biological samples?

A reverse-phase HPLC method using a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile-0.05% phosphoric acid (18:82) at 1.0 mL/min, 30°C column temperature, and 320 nm detection wavelength has been optimized for DISS quantification. This method achieves baseline separation of DISS from structurally similar compounds like polygalaxanthone III, with linearity ranges of 0.5–8.0 µg and recovery rates >97% . For complex matrices (e.g., rat plasma), coupling with DAD-MS improves specificity by identifying cis/trans isomer artifacts caused by light exposure .

Q. How does DISS exert neuroprotective effects at the molecular level?

DISS modulates calcium-dependent pathways (CaMKII) and ERK1/2 signaling to upregulate BDNF and phosphorylated CREB, enhancing neuronal survival under oxidative stress. It reduces glutamate-induced apoptosis in SH-SY5Y cells by balancing Bax/Bcl-2 expression, with EC₅₀ values <10 µM in vitro . Antioxidant activity (e.g., MAO inhibition and HPA axis regulation) further supports its role in mitigating hippocampal neuronal damage in chronic stress models .

Q. What stability considerations are critical for handling DISS in experimental workflows?

DISS degrades under UV light and alkaline conditions, forming cis/trans isomers. Stability is optimal in acidic or neutral alcoholic solvents (e.g., methanol) at 2–8°C, protected from light. Accelerated degradation occurs at >37°C or pH >7, necessitating short-term storage in amber vials and avoidance of freeze-thaw cycles .

Q. Which in vivo models are suitable for studying DISS efficacy in neurodegenerative diseases?

Chronic mild stress (CMS) rat models demonstrate DISS-mediated restoration of hippocampal neurogenesis and monoamine levels (e.g., serotonin, norepinephrine) at doses of 10–50 mg/kg/day. Alzheimer’s disease models (e.g., Aβ-injected mice) show improved cognitive function via UHPLC–Orbitrap MS-confirmed DISS metabolite distribution in brain tissue .

Advanced Research Questions

Q. How can researchers resolve contradictions in DISS bioavailability and pharmacokinetic data?

While DISS shows potent in vitro activity, its oral bioavailability in rats is low (2.36%) due to poor intestinal absorption and first-pass metabolism. To address this, studies employ co-administration with permeability enhancers (e.g., sodium caprate) or structural analogs (e.g., tenuifoliside A) to improve bioavailability. Pharmacokinetic contradictions may arise from assay sensitivity; LC-MS/MS methods with LOD <0.1 ng/mL are recommended over UV-based detection .

Q. What experimental designs mitigate confounding factors in DISS neuroprotection studies?

Key considerations include:

  • Cell model selection : Primary hippocampal neurons or SH-SY5Y cells pre-treated with glutamate/ROS inducers (e.g., H₂O₂) to standardize oxidative stress conditions .
  • Dose optimization : Dose-response curves (1–100 µM in vitro; 5–50 mg/kg in vivo) to avoid off-target effects at high concentrations.
  • Control for isomerization : Include freshly prepared DISS batches and validate purity via NMR (δ 6.8–7.2 ppm for sinapoyl aromatic protons) .

Q. How do DISS and tenuifoliside A synergize in antidepressant mechanisms?

Co-administration of DISS (20 mg/kg) and tenuifoliside A (10 mg/kg) in CMS rats increases hippocampal neurogenesis by 40% compared to monotherapy. Synergy arises from complementary modulation of CREB/BDNF and 5-HT1A receptor pathways, validated via siRNA knockdown experiments .

Q. What strategies optimize DISS stability in long-term cell culture assays?

  • Use serum-free media to reduce enzymatic degradation.
  • Add antioxidants (e.g., 0.1% ascorbic acid) to media.
  • Refresh DISS solutions every 12 hours under light-protected conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.